(1-Benzylazetidin-2-yl)methanamine
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Overview
Description
“(1-Benzylazetidin-2-yl)methanamine” is a chemical compound with the molecular formula C11H16N2 . It also has a variant known as “(1-Benzylazetidin-2-yl)methanamine hydrochloride” with the molecular formula C11H17ClN2 .
Molecular Structure Analysis
The molecular structure of “(1-Benzylazetidin-2-yl)methanamine” consists of 11 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The average mass of the molecule is 176.258 Da, and the monoisotopic mass is 176.131348 Da .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical inhibitors, including various amine derivatives, play a critical role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. This understanding is crucial for predicting drug-drug interactions when multiple drugs are coadministered to patients. Selective inhibitors are used in vitro to assess the contribution of various CYP isoforms to the total metabolism of a compound, which is important for ensuring the safety and efficacy of pharmaceuticals (Khojasteh et al., 2011).
Antimicrobial Agents
Compounds structurally related to benzofurans, benzothiazoles, and benzodiazepines have been explored for their antimicrobial properties. These scaffolds are found in both natural and synthetic bioactive molecules and have shown a wide range of biological and pharmacological applications, including antimicrobial activity. The unique structural features of these compounds make them privileged structures in the field of drug discovery, especially for designing antimicrobial agents active toward various clinically approved targets (Hiremathad et al., 2015).
Pharmacology and Therapeutic Efficacy
Several compounds, including those related to the chemical structure of (1-Benzylazetidin-2-yl)methanamine, have been reviewed for their pharmacodynamic and pharmacokinetic properties. These reviews focus on the therapeutic use of such compounds as prokinetic agents in gastrointestinal motility disorders, highlighting the significance of understanding the pharmacological actions and safety profiles of novel compounds in drug development (Wiseman & Faulds, 1994).
Safety And Hazards
properties
IUPAC Name |
(1-benzylazetidin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-8-11-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWIYLBNEGSCTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CN)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472789 |
Source
|
Record name | (1-benzylazetidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylazetidin-2-yl)methanamine | |
CAS RN |
46193-94-6 |
Source
|
Record name | (1-benzylazetidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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